molecular formula C7H10BrNS B1457160 1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine CAS No. 81882-03-3

1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine

Cat. No. B1457160
CAS RN: 81882-03-3
M. Wt: 220.13 g/mol
InChI Key: IZRJBXUOWQPIKM-UHFFFAOYSA-N
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Description

“1-(5-Bromothiophen-2-yl)ethanamine” is a chemical compound with the CAS Number: 129605-38-5 . It has a molecular weight of 206.11 . The compound is usually stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is available in a solid or liquid form .


Physical And Chemical Properties Analysis

The compound “1-(5-Bromothiophen-2-yl)ethanamine” has a molecular weight of 206.11 . It is usually stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is available in a solid or liquid form .

Scientific Research Applications

  • Brominated Compounds in Medical Imaging

    Studies on hallucinogens, including compounds structurally related to "1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine," highlight the use of brominated analogs in molecular imaging. For instance, compounds like N1-([11C]-methyl)-2-bromo-LSD ([11C]-MBL) have been used in positron emission tomography (PET) studies to map serotonin 5-HT2A receptors in the brain, indicating potential applications in understanding brain function and disorders (Cumming et al., 2021).

  • Bromine in Environmental and Atmospheric Chemistry

    The role of brominated compounds in the marine boundary layer has been extensively studied, with research indicating that compounds like bromoform influence atmospheric chemistry through their contributions to the global cycling of bromine. This research has implications for understanding atmospheric pollutants and their effects on climate and air quality (Sander et al., 2003).

  • Brominated Flame Retardants

    The increasing use of novel brominated flame retardants (NBFRs) and their detection in various environments, including indoor air and consumer goods, highlights the importance of research into the occurrence, toxicity, and environmental fate of brominated compounds. This research is crucial for assessing potential health risks and informing regulatory policies (Zuiderveen et al., 2020).

  • Toxicity Studies of Brominated Analogs

    Understanding the toxicological profiles of brominated compounds is essential for assessing their safety and environmental impact. Studies on thiophene analogs of known carcinogens have explored the potential carcinogenicity of structurally related compounds, providing a basis for evaluating the risks associated with novel brominated chemicals (Ashby et al., 1978).

Safety And Hazards

The compound “1-(5-Bromothiophen-2-yl)ethanamine” has several hazard statements including H302-H315-H319-H332-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNS/c1-9(2)5-6-3-4-7(8)10-6/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRJBXUOWQPIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine

Synthesis routes and methods

Procedure details

The above procedure to make 1-[(5-bromo-2-thienyl)methyl]pyrrolidine was repeated except using 2 M dimethylamine in methanol (0.75 mL, 1.5 mmol) to afford 204 mg (93%) of the title compound.
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0.75 mL
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Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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